

Application Notes and Protocols for C-N Cross-Coupling using Dihydrophenazine Catalysts

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Compound of Interest

Compound Name: 5,10-Dihydro-5,10-dimethylphenazine

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This document provides detailed application notes and protocols for the C-N cross-coupling of aryl halides with amines utilizing dihydrophenazine-derived organic photocatalysts. This method offers a cost-effective and sustainable alternative to traditional precious metal catalysts.^{[1][2][3]}

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of medicinal chemistry and materials science. Traditional methods often rely on palladium or copper catalysts, which can be costly and require harsh reaction conditions. Recently, visible-light photoredox catalysis has emerged as a powerful and mild alternative.^{[1][2]} N,N'-diaryldihydrophenazines have proven to be highly effective organic photocatalysts for these transformations, particularly in dual catalytic systems with nickel.^{[1][2][3]} This protocol outlines the synthesis of a representative dihydrophenazine catalyst and its application in the C-N cross-coupling of anilines with aryl halides.

Catalyst Synthesis: 2,7-di-tert-butyl-5,10-bis(4-(trifluoromethyl)phenyl)-5,10-dihydrophenazine

A key advantage of dihydrophenazine catalysts is their straightforward synthesis from readily available starting materials. The following is a general one-pot procedure for the synthesis of a highly effective photocatalyst.

Experimental Protocol:

- **Reaction Setup:** To a 250 mL round-bottom flask, add 4-tert-butylaniline (2.0 equiv.) and 1-fluoro-4-(trifluoromethyl)benzene (1.0 equiv.).
- **Solvent and Base:** Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration of the limiting reagent, followed by the addition of potassium carbonate (2.5 equiv.).
- **Reaction Conditions:** The reaction mixture is stirred at 120 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
- **Workup:** After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield the desired N,N'-diaryl dihydrophenazine.

C-N Cross-Coupling Protocol: Arylation of Anilines with Aryl Halides

This protocol describes a general procedure for the dual photoredox/nickel-catalyzed C-N cross-coupling of anilines with aryl halides using a dihydrophenazine photocatalyst.

Reaction Components:

Component	Molarity/Loading	Role
Aryl Halide	1.0 equiv.	Substrate
Amine	1.2 equiv.	Substrate
Dihydrophenazine Catalyst	1-2 mol%	Photocatalyst
NiBr ₂ ·glyme	5-10 mol%	Co-catalyst
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)	5-10 mol%	Ligand
Base (e.g., K ₂ CO ₃ , Cs ₂ CO ₃)	2.0 equiv.	Base
Solvent (e.g., Dioxane, DMF)	0.1 M	Solvent

Experimental Protocol:

- **Reaction Setup:** To an oven-dried Schlenk tube, add the aryl halide (0.5 mmol, 1.0 equiv.), the dihydrophenazine photocatalyst (1-2 mol%), NiBr₂·glyme (5-10 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5-10 mol%).
- **Inert Atmosphere:** The tube is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
- **Addition of Reagents:** The amine (0.6 mmol, 1.2 equiv.), the base (1.0 mmol, 2.0 equiv.), and the solvent (5 mL) are added via syringe.
- **Irradiation:** The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LEDs, ~450 nm) at room temperature for 12-24 hours.
- **Workup and Analysis:** Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product yield is determined by ¹H NMR spectroscopy, and the product is purified by column chromatography.

Substrate Scope and Yields

The following table summarizes the yields for the C-N cross-coupling of various anilines and aryl halides under the optimized reaction conditions described above.

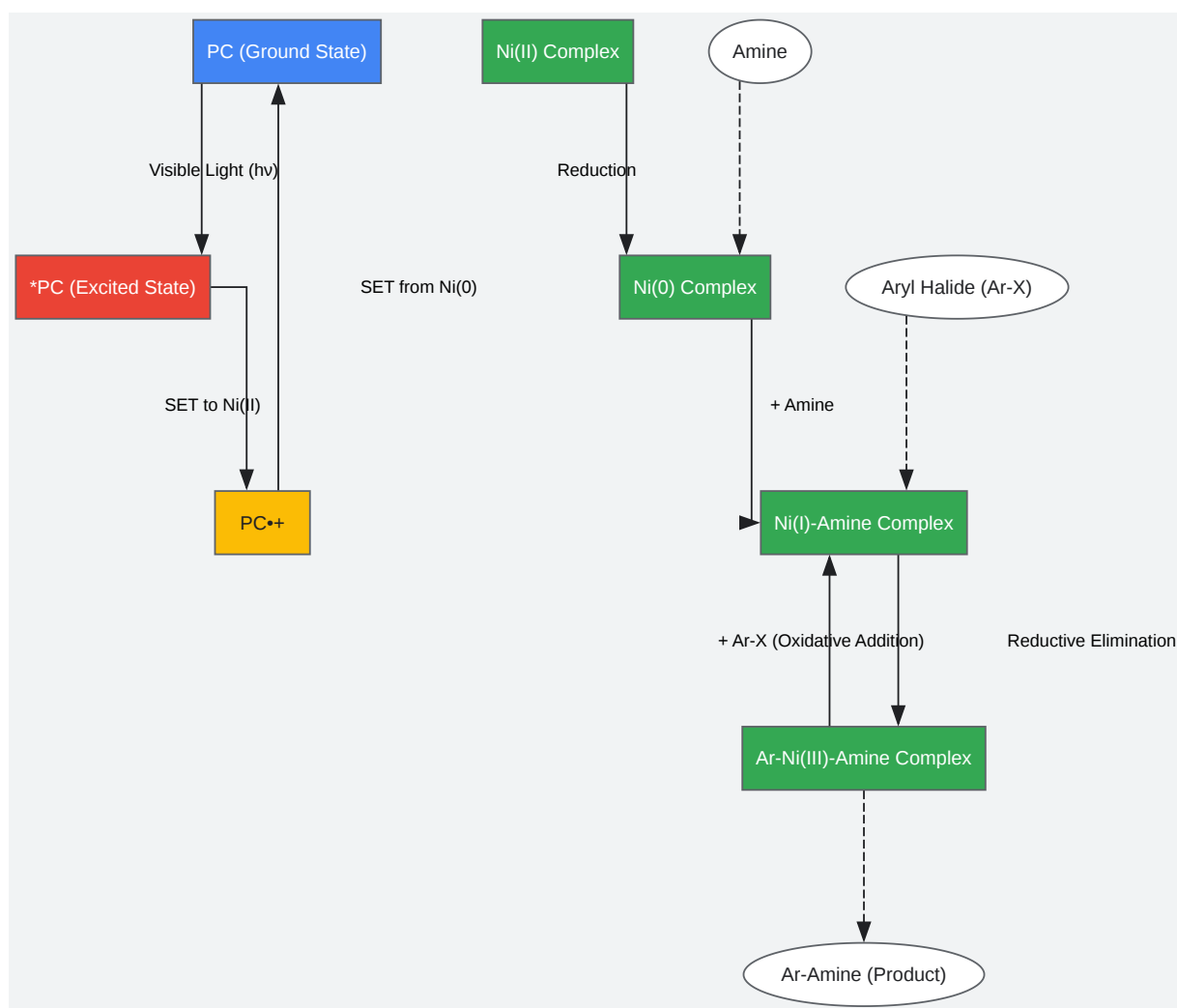
Entry	Aryl Halide	Amine	Product	Yield (%)
1	4-Iodobenzonitrile	Aniline	4-Aminobenzonitrile	95
2	4-Iodotoluene	Aniline	4-Methyl-N-phenylaniline	88
3	1-Iodo-4-methoxybenzene	Aniline	4-Methoxy-N-phenylaniline	85
4	1-Bromo-4-fluorobenzene	Aniline	4-Fluoro-N-phenylaniline	78
5	4-Iodobenzonitrile	4-Methoxyaniline	N-(4-methoxyphenyl)-4-aminobenzonitrile	92
6	4-Iodobenzonitrile	4-Chloroaniline	N-(4-chlorophenyl)-4-aminobenzonitrile	81
7	4-Iodotoluene	3,5-Dimethylaniline	4-Methyl-N-(3,5-dimethylphenyl)aniline	89
8	1-Iodo-4-nitrobenzene	Aniline	4-Nitro-N-phenylaniline	65

Note: The yields presented are representative and may vary based on the specific reaction conditions and the purity of the reagents.

Visualizing the Process

Catalytic Cycle:

The proposed catalytic cycle for the dual photoredox/nickel-catalyzed C-N cross-coupling is depicted below. The cycle is initiated by the excitation of the dihydrophenazine photocatalyst (PC) by visible light.

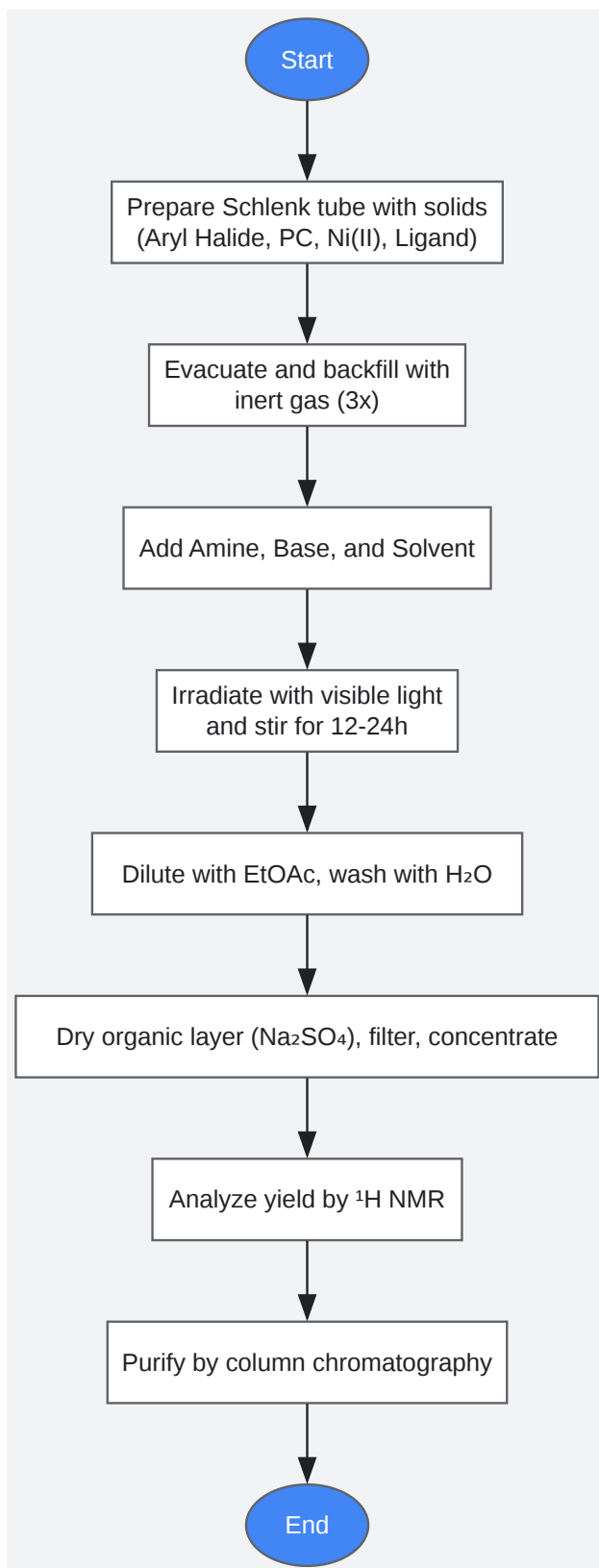


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Caption: Proposed catalytic cycle for the dual photoredox/nickel-catalyzed C-N cross-coupling.

Experimental Workflow:

The following diagram illustrates the general workflow for the C-N cross-coupling experiment.



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Caption: General experimental workflow for the dihydrophenazine-catalyzed C-N cross-coupling reaction.

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References

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